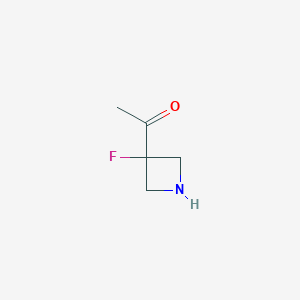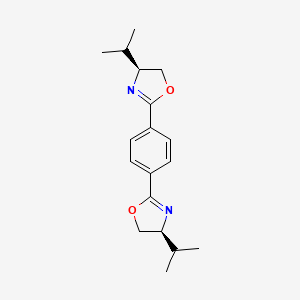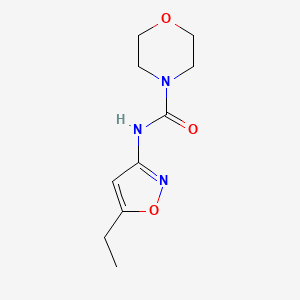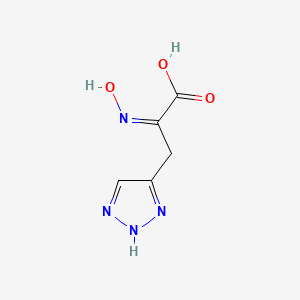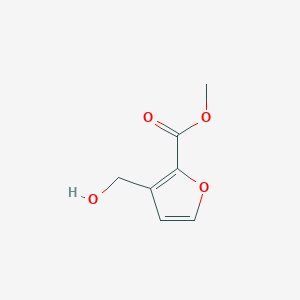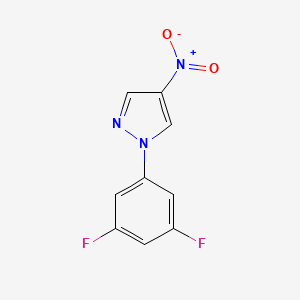
1-(p-Acetoxyphenethyl)-3-(m-acetoxyphenyl)-3-neopentylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate is an organic compound belonging to the ester class. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound, in particular, is characterized by its complex structure, which includes a pyrrolidine ring, a phenyl group, and an acetate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of phenol with acetic anhydride or acetyl chloride . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester functional group can be hydrolyzed to produce the corresponding phenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces phenol and acetic acid.
Oxidation: Yields various oxidized derivatives, depending on the specific conditions and reagents used.
Substitution: Results in substituted phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, known for its use in fragrances and flavorings.
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate is unique due to its complex structure, which includes a pyrrolidine ring and a neopentyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
38906-57-9 |
|---|---|
Formule moléculaire |
C27H35NO4 |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
[4-[2-[3-(3-acetyloxyphenyl)-3-(2,2-dimethylpropyl)pyrrolidin-1-yl]ethyl]phenyl] acetate |
InChI |
InChI=1S/C27H35NO4/c1-20(29)31-24-11-9-22(10-12-24)13-15-28-16-14-27(19-28,18-26(3,4)5)23-7-6-8-25(17-23)32-21(2)30/h6-12,17H,13-16,18-19H2,1-5H3 |
Clé InChI |
CTZPDWOJQSIKRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CCN2CCC(C2)(CC(C)(C)C)C3=CC(=CC=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


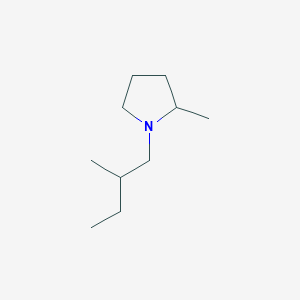
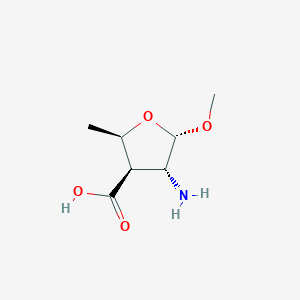

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
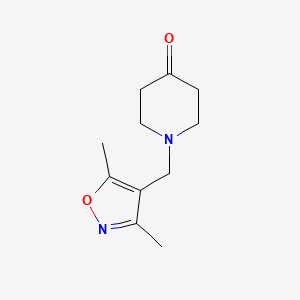
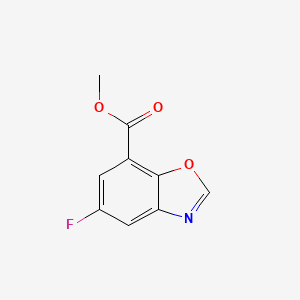
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
